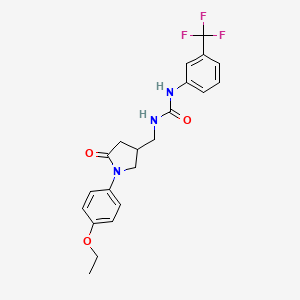
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" is a complex organic molecule with a multifaceted structure involving pyrrolidinone and phenylurea moieties. It is of significant interest in various fields such as organic chemistry, medicinal chemistry, and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting with the appropriate ethoxyphenyl and trifluoromethylphenyl precursors
Initial Synthesis: The process may start with the ethylation of a suitable benzene derivative to introduce the ethoxy group.
Formation of Pyrrolidinone: Through a series of reactions including halogenation and cyclization, the pyrrolidinone ring is formed.
Introduction of Urea Group: The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea linkage.
Industrial Production Methods: On an industrial scale, this compound would be synthesized in large reactors with strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized for cost-effectiveness and safety.
Types of Reactions:
Oxidation: It can undergo oxidation reactions typically at the ethoxy and pyrrolidinone sites.
Reduction: Reduction can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
The oxidation and reduction reactions mainly yield modified versions of the original compound with altered functional groups.
Substitution reactions produce various derivatives depending on the substituents introduced.
科学的研究の応用
This compound finds applications across multiple scientific domains:
Chemistry:
Used as a model compound to study reaction mechanisms and structural properties.
Biology and Medicine:
Investigated for its potential as a therapeutic agent due to its interaction with specific enzymes and receptors.
Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
作用機序
The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways:
It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
It could interact with cellular receptors, influencing signal transduction pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Other Compounds:
Compared to other phenylurea derivatives, this compound's unique combination of ethoxyphenyl and trifluoromethylphenyl groups may impart distinct biological activities.
類似化合物との比較
1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Ethoxyphenyl)-3-phenylurea
These comparisons highlight the specific structural features that make 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea stand out in its class.
Diving deeper into the chemistry of this compound reveals a rich tapestry of synthetic possibilities, reaction pathways, and applications, making it a fascinating subject for researchers and industry professionals alike.
特性
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-18-8-6-17(7-9-18)27-13-14(10-19(27)28)12-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-9,11,14H,2,10,12-13H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNRTFHUOKJXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














